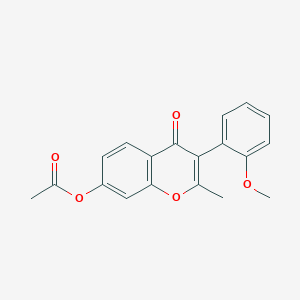

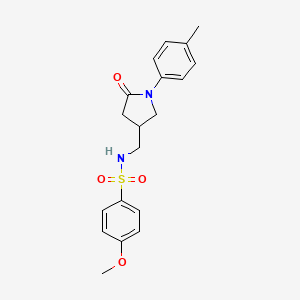

![molecular formula C6H9N3O B2721862 4,5,6,7-四氢吡唑并[1,5-a]吡嗪-3-醇;二盐酸盐 CAS No. 2344685-66-9](/img/structure/B2721862.png)

4,5,6,7-四氢吡唑并[1,5-a]吡嗪-3-醇;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride” is a chemical compound that is synthesized in a cost-efficient manner . It is an important building block for medicinal chemistry . The compound plays a scaffold’s role, which proper decoration leads to the desired activity .

Synthesis Analysis

The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Molecular Structure Analysis

The molecular formula of “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride” is C6H11Cl2N3O . The average mass is 212.077 Da and the monoisotopic mass is 211.027924 Da .Chemical Reactions Analysis

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilization of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 262.8±28.0 °C at 760 mmHg, and a flash point of 112.7±24.0 °C . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .科学研究应用

合成与化学性质

化学合成领域的研究展示了新型杂环化合物的开发,包括四氢吡唑并[1,5-a]吡嗪-3-醇的衍生物。例如,四氢吡唑并吡嗪结构单元的简洁合成突出了5-甲基-4,5,6,7-四氢吡唑并[1,5-a]吡嗪-2-胺的制备,展示了该化合物作为化学合成中多功能中间体的潜力(Shu et al., 2012)。这表明该化合物可用于创建更复杂的分子,以便在包括药物在内的各个领域中进行潜在应用。

潜在的药物活性

四氢吡唑并[1,5-a]吡嗪-3-醇衍生物在药物研究中的探索已通过相关化合物的合成和生物学评估得到证实。例如,新型吡唑并[1,5-a]吡嗪-4(5H)-酮衍生物的合成和初步生物学评估,针对其对A549肺癌细胞的潜在活性,提供了对这些化合物的治疗潜力的见解。研究发现,某些衍生物可以以剂量和时间依赖性方式抑制细胞生长,对吡唑部分的修饰增强了抑制作用(Zhang et al., 2008)。这项研究强调了结构修饰在优化生物活性中的重要性,指出了四氢吡唑并[1,5-a]吡嗪-3-醇衍生物的潜在药物应用。

生物活性和抗菌评估

对与四氢吡唑并[1,5-a]吡嗪-3-醇相关的化合物的抗菌特性的研究导致了具有显着生物活性的化合物的发现。例如,在水性介质中新吡唑-1'-基吡唑并[1,5-a]嘧啶的区域选择性合成及其作为抗菌剂的评估突出了这些化合物在对抗微生物耐药性方面的潜力。研究发现具有广泛抗菌活性的化合物,在某些情况下超过了标准抗生素,这强调了这些衍生物在开发新的抗菌剂方面的潜力(Aggarwal et al., 2011)。

作用机制

Target of Action

The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride, also known as AT20543, is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

AT20543 acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .

Biochemical Pathways

The interaction of AT20543 with the HBV core protein affects the viral life cycle. The compound’s action leads to the inhibition of HBV DNA, disrupting the replication of the virus .

Pharmacokinetics

It has been demonstrated that the lead compound can inhibit hbv dna viral load in a hbv aav mouse model through oral administration , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of AT20543’s action result in the inhibition of HBV DNA viral load . This means that the compound can effectively reduce the amount of HBV DNA in the body, thereby reducing the impact of the virus.

Action Environment

The compound has been shown to be effective in a hbv aav mouse model , suggesting that it can function effectively in a biological environment.

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride involves the cyclization of a pyrazine derivative with an amino alcohol in the presence of a strong acid catalyst.", "Starting Materials": [ "2,3-diaminopyrazine", "3-chloropropan-1-ol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2,3-diaminopyrazine is reacted with 3-chloropropan-1-ol in the presence of hydrochloric acid to form 4-(3-chloropropyl)pyrazine-2,3-diamine.", "Step 2: The resulting product is then treated with sodium hydroxide to form the corresponding sodium salt.", "Step 3: The sodium salt is then reacted with hydrochloric acid to form 4-(3-chloropropyl)pyrazin-2-amine dihydrochloride.", "Step 4: The dihydrochloride salt is then reacted with sodium hydroxide to form 4-(3-chloropropyl)pyrazin-2-amine.", "Step 5: Finally, the product is cyclized by heating with hydrochloric acid to form 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride." ] } | |

CAS 编号 |

2344685-66-9 |

分子式 |

C6H9N3O |

分子量 |

139.16 g/mol |

IUPAC 名称 |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol |

InChI |

InChI=1S/C6H9N3O/c10-6-4-8-9-2-1-7-3-5(6)9/h4,7,10H,1-3H2 |

InChI 键 |

CHMWJKNFUJFZFS-UHFFFAOYSA-N |

SMILES |

C1CN2C(=C(C=N2)O)CN1.Cl.Cl |

规范 SMILES |

C1CN2C(=C(C=N2)O)CN1 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2721781.png)

![(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2721785.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2721789.png)

![1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone](/img/structure/B2721791.png)

![4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2721795.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2721798.png)